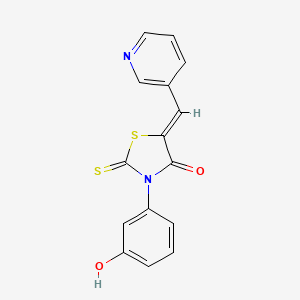
(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H10N2O2S2 and its molecular weight is 314.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C13H10N2OS2
Molecular Weight: 270.36 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the condensation of 3-hydroxybenzaldehyde with pyridine-3-carbaldehyde, followed by cyclization with thiosemicarbazide. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.
Antibacterial Activity
Recent studies highlight the antibacterial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, outperforming conventional antibiotics such as ampicillin. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Comparison to Ampicillin |
|---|---|---|
| E. coli | 20 | Higher |
| S. aureus | 25 | Higher |
| P. aeruginosa | 18 | Comparable |
Anticancer Activity
In addition to its antibacterial effects, this compound has demonstrated anticancer activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest at the S phase.
- Cell Lines Tested:
- A2780 (Ovarian Cancer)
- OVCAR-3 (Ovarian Cancer)
- MCF-7 (Breast Cancer)
The compound's cytotoxic effects were assessed using MTT assays, revealing IC50 values ranging from 10 to 15 µM across different cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: It disrupts normal cell cycle progression by inhibiting cyclins and cyclin-dependent kinases.
- Mitochondrial Dysfunction: The compound affects mitochondrial membrane potential, triggering apoptotic pathways.
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial potency of several thiazolidinone derivatives, including this compound. It was found to exhibit superior activity against resistant bacterial strains compared to traditional antibiotics .
Case Study 2: Anticancer Research
Research conducted on ovarian cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation and DNA fragmentation assays .
Propiedades
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-12-5-1-4-11(8-12)17-14(19)13(21-15(17)20)7-10-3-2-6-16-9-10/h1-9,18H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAPNUGRRDCVDG-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














